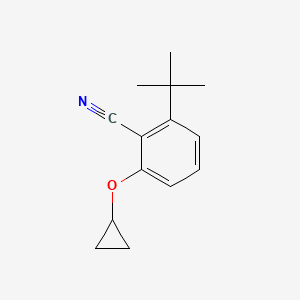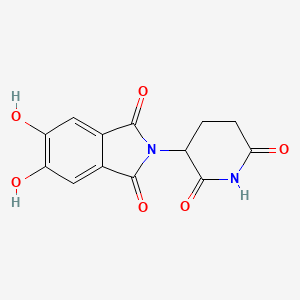
zinc;1,3-dimethylbenzene-6-ide;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;1,3-dimethylbenzene-6-ide;iodide, also known as 2,4-dimethylphenylzinc iodide, is an organozinc compound. It is a reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of a zinc atom bonded to a 1,3-dimethylbenzene-6-ide group and an iodide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;1,3-dimethylbenzene-6-ide;iodide typically involves the reaction of 1,3-dimethylbenzene (m-xylene) with zinc and iodine. The process can be carried out in a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The general reaction scheme is as follows:
1,3-dimethylbenzene+Zn+I2→2,4-dimethylphenylzinc iodide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Zinc;1,3-dimethylbenzene-6-ide;iodide can undergo oxidation reactions, where the zinc atom is oxidized, leading to the formation of various oxidation products.
Reduction: This compound can also participate in reduction reactions, where it acts as a reducing agent.
Substitution: this compound is commonly used in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides, alkoxides, and amines are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of the original compound, while substitution reactions can produce a wide range of substituted benzene derivatives.
Scientific Research Applications
Zinc;1,3-dimethylbenzene-6-ide;iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and other bioactive compounds.
Medicine: It plays a role in the synthesis of medicinal compounds, contributing to drug discovery and development.
Industry: this compound is used in the production of various industrial chemicals and materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of zinc;1,3-dimethylbenzene-6-ide;iodide involves the formation of a reactive organozinc intermediate. This intermediate can participate in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc iodide: Similar to zinc;1,3-dimethylbenzene-6-ide;iodide but with a phenyl group instead of a 1,3-dimethylbenzene group.
Methylzinc iodide: Contains a methyl group instead of a 1,3-dimethylbenzene group.
Ethylzinc iodide: Contains an ethyl group instead of a 1,3-dimethylbenzene group.
Uniqueness
This compound is unique due to the presence of the 1,3-dimethylbenzene group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in certain types of organic synthesis reactions where other organozinc compounds may not be as effective.
Properties
Molecular Formula |
C8H9IZn |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
zinc;1,3-dimethylbenzene-6-ide;iodide |
InChI |
InChI=1S/C8H9.HI.Zn/c1-7-4-3-5-8(2)6-7;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
CEBUOHBHZRLYGT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[C-]C=C1)C.[Zn+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B12096755.png)



![Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12096778.png)
![3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12096780.png)
![Tert-butyl 4-[2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B12096790.png)






